3-(Bromomethyl)-4-methoxybenzonitrile
Overview
Description
3-(Bromomethyl)benzonitrile is an organic compound with the linear formula BrCH2C6H4CN. It’s used as a building block in organic synthesis . It undergoes Suzuki cross-coupling reaction with bis(pinacolato)diboron .
Molecular Structure Analysis
The molecular structure of 3-(Bromomethyl)benzonitrile consists of a benzene ring attached to a nitrile group (CN) and a bromomethyl group (CH2Br). The molecular weight is 196.04 g/mol .Chemical Reactions Analysis
3-(Bromomethyl)benzonitrile is known to undergo Suzuki cross-coupling reactions . It was also used in the synthesis of 3-(bromomethyl)benzaldehyde .Physical and Chemical Properties Analysis
3-(Bromomethyl)benzonitrile is a solid at room temperature with a melting point of 93-96 °C . The compound’s SMILES string is BrCc1cccc(c1)C#N .Scientific Research Applications
Herbicide Resistance in Transgenic Plants
The development of herbicide resistance in transgenic plants via genetic engineering is a critical area of research. A study detailed the introduction of a bacterial detoxification gene into plants to confer resistance against the herbicide bromoxynil, showcasing a novel approach to enhance crop resilience against herbicides (Stalker, Mcbride, & Malyj, 1988).
Environmental Degradation and Biotransformation
The environmental degradation and biotransformation of bromoxynil, a compound structurally related to 3-(Bromomethyl)-4-methoxybenzonitrile, under various conditions highlight the complex interactions between herbicides and ecosystems. Research indicates that bromoxynil undergoes anaerobic degradation across different environmental conditions, suggesting pathways for mitigating its impact on ecosystems (Knight, Berman, & Häggblom, 2003).
Chemical Synthesis and Characterization
The synthesis and characterization of novel compounds derived from similar chemical frameworks are crucial for expanding the applications of such molecules. For instance, the green synthesis of heterocyclic compounds from chalcone derivatives, involving microwave irradiation, offers insights into methods that could be applied to this compound for creating compounds with potential antimicrobial activities (Khan, 2017).
Photodegradation Studies
Understanding the photodegradation of bromoxynil, a related herbicide, in the presence of iron(III) and manganese(II) ions sheds light on the environmental fate of similar compounds. Such studies are essential for assessing the persistence and breakdown of these chemicals in aquatic environments (Kochany, 1992).
Safety and Hazards
Properties
IUPAC Name |
3-(bromomethyl)-4-methoxybenzonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-12-9-3-2-7(6-11)4-8(9)5-10/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGIAMOOHWQISI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#N)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101207-62-9 | |
Record name | 3-(bromomethyl)-4-methoxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.